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molecular formula C11H12N4OS B8427914 N-[4-Methyl-5-(2-methyl-pyrimidin-4-yl)-thiazol-2-yl]-acetamide

N-[4-Methyl-5-(2-methyl-pyrimidin-4-yl)-thiazol-2-yl]-acetamide

Cat. No. B8427914
M. Wt: 248.31 g/mol
InChI Key: SQZLLEVEYAOQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940771B2

Procedure details

Trimethylsilylchloride (0.3 ml) is added at room temperature to a suspension of N-[4-methyl-5-(2-methyl-pyrimidin-4-yl)-thiazol-2-yl]-acetamide (29 mg, prepared as described in WO 04/096797) in ethanol (2 ml) at room temperature. The mixture is heated at 50° C. for 18 hours, conc. HCl (0.2 ml) is added and the heating at 50° C. is continued for a further 46 hours. Following cooing the mixture is partitioned between saturated aqueous NaHCO3 and CH2Cl2 containing 10% methanol and extracted a further 2×CH2Cl2. Evaporation of the organic layers gives the title compound as a beige solid. 1H nmr (d4-methanol, 400 MHz) 8.44 (d, J=7 hz, 1H), 7.33 (d, J=7 Hz, 1H), 2.58 (s, 3H), 2.51 (s, 3H).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](Cl)(C)C.[CH3:6][C:7]1[N:8]=[C:9]([NH:19]C(=O)C)[S:10][C:11]=1[C:12]1[CH:17]=[CH:16][N:15]=[C:14]([CH3:18])[N:13]=1.Cl>C(O)C>[CH3:6][C:7]1[N:8]=[C:9]([NH2:19])[S:10][C:11]=1[C:12]1[CH:17]=[CH:16][N:15]=[C:14]([CH3:18])[N:13]=1

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
29 mg
Type
reactant
Smiles
CC=1N=C(SC1C1=NC(=NC=C1)C)NC(C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is partitioned between saturated aqueous NaHCO3 and CH2Cl2 containing 10% methanol
EXTRACTION
Type
EXTRACTION
Details
extracted a further 2×CH2Cl2
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic layers

Outcomes

Product
Details
Reaction Time
46 h
Name
Type
product
Smiles
CC=1N=C(SC1C1=NC(=NC=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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